(5-Chloro-2-methylphenyl)(methyl)sulfane

Overview

Description

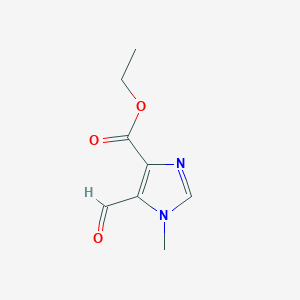

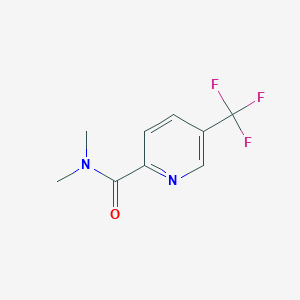

“(5-Chloro-2-methylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H9ClS . It is a colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of “(5-Chloro-2-methylphenyl)(methyl)sulfane” involves the use of 5-chloro-2-methylaniline and dimethyl disulphide . The reaction is initiated with t-butyl nitrite, after which additional t-butyl nitrite and 5-chloro-2-methylaniline are added simultaneously . The mixture is stirred at room temperature for 2 hours and left to stand overnight .Molecular Structure Analysis

The InChI code for “(5-Chloro-2-methylphenyl)(methyl)sulfane” is 1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 . This indicates that the compound has a benzene ring with a chlorine atom and a methyl group attached to it, as well as a sulfane group .Physical And Chemical Properties Analysis

“(5-Chloro-2-methylphenyl)(methyl)sulfane” has a molecular weight of 172.68 . It is a solid or liquid at room temperature and should be stored in a dry environment .Scientific Research Applications

Organic Synthesis and Material Science

- Schiff Base Organic Compounds Synthesis : Schiff base organic compounds incorporating (5-chloro-2-sulfanylphenyl) structures exhibit notable fluorescence properties, relevant for material science applications. These compounds also show significant nonlinear optical properties (Kusmariya & Mishra, 2015).

- Polyimide Synthesis : (5-Chloro-2-methylphenyl)(methyl)sulfane derivatives contribute to the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, suitable for optical applications (Tapaswi et al., 2015).

Pharmacological and Biological Applications

- Anti-Helicobacter pylori Agents : Compounds derived from (5-chloro-2-methylphenyl)(methyl)sulfane scaffolds have demonstrated potent activity against the gastric pathogen Helicobacter pylori, highlighting their potential in developing new antimicrobial agents (Carcanague et al., 2002).

- Antibacterial Properties : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized using a (5-Chloro-2-methylphenyl)(methyl)sulfane-related compound, showed promising antibacterial activity against various bacterial strains (Siddiqui et al., 2014).

Chemical Analysis and Detection

- Sulfane Sulfur Detection : A near-infrared fluorescent probe was developed for the detection of sulfane sulfur in living cells, utilizing a derivative of (5-Chloro-2-methylphenyl)(methyl)sulfane. This probe facilitates the study of physiological and pathological functions of sulfane sulfur in biological systems (Han et al., 2018).

Safety and Hazards

“(5-Chloro-2-methylphenyl)(methyl)sulfane” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

4-chloro-1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJQMSZMALQQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methylphenyl)(methyl)sulfane | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

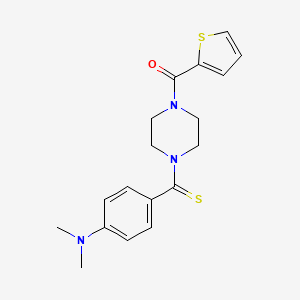

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

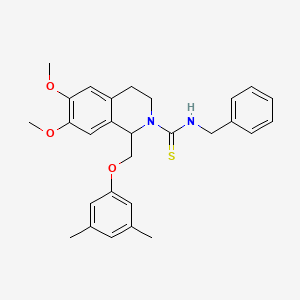

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

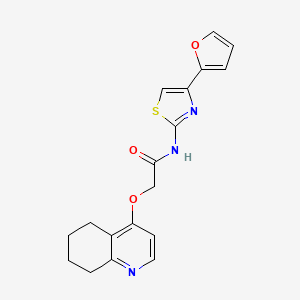

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)

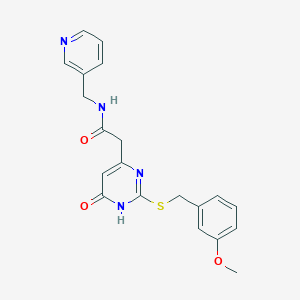

![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)